Selenocystathionine
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Description
Selenocystathionine, also known as secysta, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). This compound exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). This compound has been primarily detected in urine. Within the cell, this compound is primarily located in the cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound participates in a number of enzymatic reactions. In particular, this compound can be converted into selenocysteine and 2-ketobutyric acid through the action of the enzyme cystathionine gamma-lyase. Furthermore, this compound can be biosynthesized from L-serine and selenohomocysteine; which is catalyzed by the enzyme cystathionine beta-synthase. Furthermore, this compound can be converted into selenohomocysteine and pyruvic acid; which is catalyzed by the enzyme cystathionine beta-lyase. Finally, this compound and O-succinyl-L-homoserine can be converted into selenocysteine and succinic acid through its interaction with the enzyme cystathionine gamma-synthase. In humans, this compound is involved in the selenoamino acid metabolism pathway.
This compound is a member of the class of cystathionines derived from homoselenocysteine and serine residues joined by a selenide bond. It is a member of cystathionines and a selenoamino acid.
Properties
CAS No. |
2196-58-9 |
---|---|
Molecular Formula |
C7H14N2O4Se |
Molecular Weight |
269.17 g/mol |
IUPAC Name |
2-amino-4-(2-amino-2-carboxyethyl)selanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4Se/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13) |
InChI Key |
ZNWYDQPOUQRDLY-UHFFFAOYSA-N |
SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)C(C(=O)O)N |
melting_point |
58°C |
Key on ui other cas no. |
2196-58-9 |
physical_description |
Solid |
Synonyms |
SeCysta selenocystathionine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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